molecular formula C7H5Cl2NO2 B1618044 1-(Dichloromethyl)-2-nitrobenzene CAS No. 3284-77-3

1-(Dichloromethyl)-2-nitrobenzene

Cat. No.: B1618044
CAS No.: 3284-77-3
M. Wt: 206.02 g/mol
InChI Key: IREGSVSQCKFDNG-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-nitrobenzene (CAS RN: 3284-77-3) is an aromatic compound characterized by a dichloromethyl (-CHCl₂) group and a nitro (-NO₂) group in the ortho positions on the benzene ring. Its molecular formula is C₇H₅Cl₂NO₂, with a molecular weight of 206.022 g/mol . The compound is primarily utilized in organic synthesis, particularly in the preparation of trans-aziridines via the tetrakis(dimethylamino)ethylene (TDAE) strategy . The steric and electronic effects of the ortho-nitro and dichloromethyl groups play critical roles in its reactivity, enabling high diastereoselectivity in synthetic applications .

Properties

CAS No.

3284-77-3

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

1-(dichloromethyl)-2-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H

InChI Key

IREGSVSQCKFDNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)[N+](=O)[O-]

Other CAS No.

3284-77-3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen and Nitro Substituents

Key structural analogues include:

  • 1-Chloro-2-nitrobenzene (CAS RN: 88-73-3) : A simpler derivative with a single chlorine atom instead of the dichloromethyl group. It has a molecular weight of 157.55 g/mol and is used industrially as a precursor in dye and pesticide production .
  • 1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS RN: 1261525-17-0): Features a difluoromethyl (-CF₂H) group at the para position.
  • 1-(Difluoromethyl)-2-nitrobenzene : While structurally similar, the CF₂H group’s hydrogen-bonding capability contrasts with the electron-withdrawing nature of the dichloromethyl group, affecting solubility and reactivity .
Positional Isomers: Ortho vs. Para Nitro Substitution
  • 1-(Dichloromethyl)-4-nitrobenzene : A positional isomer with the nitro group at the para position. In aziridine synthesis, this compound yields a mixture of cis/trans isomers (vs. exclusive trans products from the ortho isomer), highlighting the steric influence of the ortho-nitro group .
Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
1-(Dichloromethyl)-2-nitrobenzene C₇H₅Cl₂NO₂ 206.022 Solid/Liquid* Aziridine synthesis
1-Chloro-2-nitrobenzene C₆H₄ClNO₂ 157.55 Yellow crystals Industrial chemicals
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ 207.56 Liquid Pharmaceutical research
Functional Group Modifications: Methoxy vs. Dichloromethyl
  • 1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS RN: 119-21-1) : Contains methoxy (-OCH₃) groups, which are electron-donating, altering electronic properties compared to the electron-withdrawing dichloromethyl group. This compound is used in agrochemical research .

Preparation Methods

General Synthetic Approach

The primary synthetic strategy for 1-(Dichloromethyl)-2-nitrobenzene involves the chlorination of 2-nitrobenzaldehyde or related aromatic aldehydes. This method is well-documented and yields the dichloromethyl derivative with good efficiency.

Chlorination of 2-Nitrobenzaldehyde

A key preparation method is the chlorination of 2-nitrobenzaldehyde using thionyl chloride (SOCl₂) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures around 80 °C for approximately 2 hours. This process converts the aldehyde group (-CHO) into a dichloromethyl group (-CCl₂H), yielding this compound.

Reaction Scheme:

$$
\text{2-Nitrobenzaldehyde} + \text{SOCl}_2 \xrightarrow[\text{DMF}]{80^\circ C, 2h} \text{this compound}
$$

This method is noted for its simplicity and relatively high yield, typically ranging from 76% to 87% depending on reaction conditions and purification methods.

Preparation of 2-Nitrobenzaldehyde Precursor

Since this compound is synthesized from 2-nitrobenzaldehyde, the preparation of this aldehyde is critical. One efficient industrially relevant method involves the radical bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, followed by oxidation to 2-nitrobenzaldehyde.

  • Step 1: Radical Bromination

    2-Nitrotoluene undergoes radical bromination using bromine (Br₂) under UV or infrared light or in the presence of peroxide catalysts. This selectively brominates the benzylic methyl group, producing 2-nitrobenzyl bromide as a bromination oil containing 20–50% or more of the bromide.

  • Step 2: Oxidation

    The bromination oil is then oxidized using a mixture of dimethyl sulfoxide (DMSO) and sodium bicarbonate (NaHCO₃) at temperatures up to 100 °C. This oxidation converts 2-nitrobenzyl bromide to 2-nitrobenzaldehyde, which is subsequently isolated via bisulfite adduct formation and purification.

This two-step method offers advantages over older processes involving hydrolysis and nitric acid oxidation, which are time-consuming and produce hazardous nitric fumes.

Alternative Routes and Catalysts

  • Use of N-Bromosuccinimide (NBS): Radical bromination can also be performed using NBS as a bromine source, often in the presence of light or radical initiators, to improve selectivity and yield.

  • Peroxide Catalysts: Organic peroxides can catalyze the radical bromination of 2-nitrotoluene, providing an alternative to photochemical initiation.

Purification and Isolation

After the chlorination or oxidation steps, the crude product is typically purified by:

  • Extraction with organic solvents such as toluene.
  • Washing with water and alkaline solutions (e.g., sodium hydroxide) to remove impurities.
  • Drying over magnesium sulfate (MgSO₄).
  • Evaporation under reduced pressure to yield a yellow solid of 2-nitrobenzaldehyde or the dichloromethyl derivative, which can be further recrystallized for purity.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Nitrotoluene Br₂, UV light or peroxide catalyst 2-Nitrobenzyl bromide (oil) Variable Radical bromination at benzylic position
2 2-Nitrobenzyl bromide DMSO + NaHCO₃, up to 100 °C 2-Nitrobenzaldehyde High Oxidation, isolation via bisulfite adduct
3 2-Nitrobenzaldehyde SOCl₂ in DMF, 80 °C, 2 h This compound 76–87 Chlorination of aldehyde group

Research Findings and Optimization

  • The chlorination reaction with SOCl₂ in DMF is favored due to its high selectivity and moderate reaction times. The solvent DMF acts as a catalyst and stabilizes intermediates, improving yield.

  • Radical bromination of 2-nitrotoluene is sensitive to reaction conditions; controlling temperature and light exposure is critical to minimize side reactions and over-bromination.

  • The oxidation step using DMSO and sodium bicarbonate is considered environmentally friendlier compared to nitric acid oxidation, reducing hazardous emissions and reaction times.

Q & A

Q. How can catalytic systems enhance the compound’s utility in cross-coupling reactions?

  • Palladium-catalyzed couplings : Optimize ligand systems (e.g., Buchwald-Hartwig amination) to activate the nitro group for C–N bond formation.
  • Photoredox catalysis : Exploit the nitro group’s redox activity for radical-mediated functionalization (e.g., C–H arylation).
  • Case study : Use CuI/L-proline catalysts to achieve Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures (80–100°C) .

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